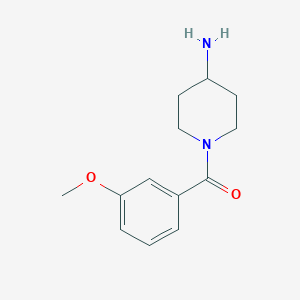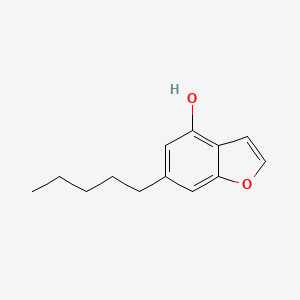
4-Benzofuranol, 6-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzofuranol, 6-pentyl-: is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The compound 4-Benzofuranol, 6-pentyl- is characterized by the presence of a hydroxyl group at the fourth position and a pentyl group at the sixth position of the benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzofuranol, 6-pentyl- typically involves the construction of the benzofuran ring followed by the introduction of the hydroxyl and pentyl groups. One common method is the cyclization of 2-hydroxyphenyl ketones with appropriate alkylating agents under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: Industrial production of benzofuran derivatives, including 4-Benzofuranol, 6-pentyl-, often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes are used in cross-coupling reactions to introduce the pentyl group. The hydroxyl group can be introduced via selective oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzofuranol, 6-pentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of benzofuranones or benzofuranaldehydes.
Reduction: Formation of benzofuranols or benzofurans.
Substitution: Formation of halogenated or nitro-substituted benzofurans.
Wissenschaftliche Forschungsanwendungen
4-Benzofuranol, 6-pentyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Benzofuranol, 6-pentyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The pentyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Benzofuranol, 2-methyl-6-pentyl-
- 4-Benzofuranol, 6-hexyl-
- 4-Benzofuranol, 6-butyl-
Comparison: 4-Benzofuranol, 6-pentyl- is unique due to the specific positioning of the hydroxyl and pentyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, due to the length and branching of the alkyl chain.
Eigenschaften
CAS-Nummer |
56157-25-6 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
6-pentyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-5-10-8-12(14)11-6-7-15-13(11)9-10/h6-9,14H,2-5H2,1H3 |
InChI-Schlüssel |
HAJLYUGHDYPYBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C2C=COC2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



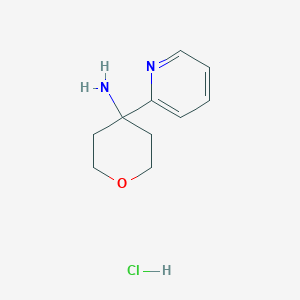
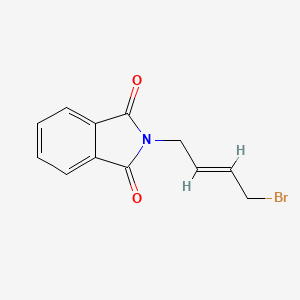

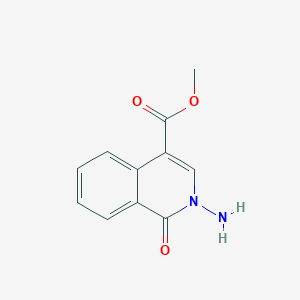

![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)

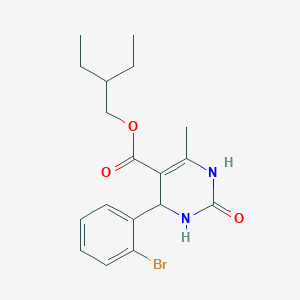
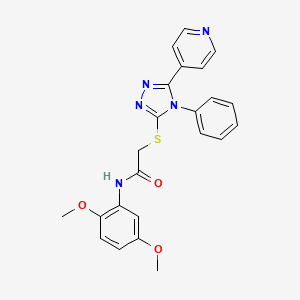
![(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane](/img/structure/B11771814.png)

